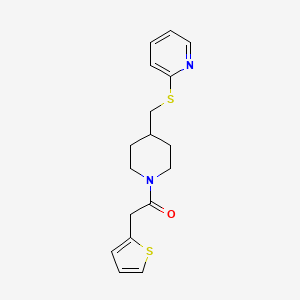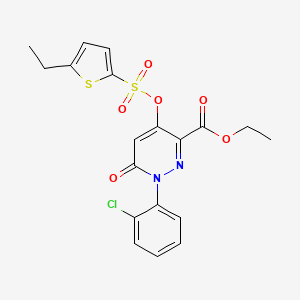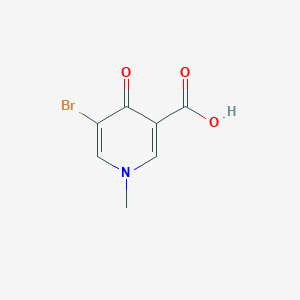![molecular formula C13H20ClNO B2885947 [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride CAS No. 92195-84-1](/img/structure/B2885947.png)
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a solid at room temperature and is often used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride typically involves the reaction of piperidine with benzyl chloride, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. It is also used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It is studied for its effects on various biological pathways and its potential as a therapeutic agent .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of [2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (2-(Piperazin-1-ylmethyl)phenyl)methanol
- (4-Methyl-4-piperidinyl)methanol hydrochloride
- 2-Phenyl-2-(1-piperidinyl)ethanol hydrochloride
- 2-(2,6-Diphenyl-1-piperidinyl)ethanol hydrochloride
Uniqueness
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride is unique due to its specific structure, which allows for versatile reactivity and binding properties. Its piperidine ring and phenyl group provide a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14;/h2-3,6-7,15H,1,4-5,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGNJJHVIUUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2885865.png)
![N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide](/img/structure/B2885867.png)
![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)
![1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole](/img/structure/B2885870.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2885871.png)

![3-hexyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885874.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2885879.png)
![N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2885880.png)
![2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2885881.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)
![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)
